2,4-dimethyl-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]-1,3-thiazole-5-carboxamide
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Overview
Description
2,4-dimethyl-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]-1,3-thiazole-5-carboxamide typically involves multi-step reactionsCommon reagents used in these reactions include glyoxal, ammonia, and various alkylating agents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and scalability. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2,4-dimethyl-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]-1,3-thiazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with a similar benzimidazole core.
Omeprazole: An antiulcer drug that also contains a benzimidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with a related structure.
Uniqueness
2,4-dimethyl-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]-1,3-thiazole-5-carboxamide is unique due to its specific substitution pattern and the presence of both benzimidazole and thiazole rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H18N4OS |
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Molecular Weight |
314.4 g/mol |
IUPAC Name |
2,4-dimethyl-N-(2-propan-2-yl-3H-benzimidazol-5-yl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C16H18N4OS/c1-8(2)15-19-12-6-5-11(7-13(12)20-15)18-16(21)14-9(3)17-10(4)22-14/h5-8H,1-4H3,(H,18,21)(H,19,20) |
InChI Key |
FMKMFEXRIRJFCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2=CC3=C(C=C2)N=C(N3)C(C)C |
Origin of Product |
United States |
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